N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide
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Overview
Description
N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and acetamido functionalities. It is often studied for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, typically involving aromatic amines and protected sugars.
Protection and Deprotection: Protecting groups are used to shield reactive hydroxyl groups during intermediate steps. Common protecting groups include acetyl and benzyl groups.
Coupling Reactions: The key step involves coupling the aromatic amine with the protected sugar derivative under specific conditions, often using coupling agents like EDCI or DCC.
Deprotection: The final step involves removing the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted acetamido compounds.
Scientific Research Applications
N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The presence of multiple hydroxyl and acetamido groups allows for specific interactions with active sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: A monosaccharide derivative with similar acetamido and hydroxyl functionalities.
N-acetylgalactosamine: Another monosaccharide derivative with structural similarities.
Chitin: A polymer composed of N-acetylglucosamine units, sharing similar chemical properties.
Uniqueness
N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide is unique due to its specific combination of aromatic and sugar-derived components. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler monosaccharide derivatives.
Properties
CAS No. |
5487-95-6 |
---|---|
Molecular Formula |
C16H23N3O7 |
Molecular Weight |
369.37 g/mol |
IUPAC Name |
N-[4-acetamido-3-[[(2S,3R,4R,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C16H23N3O7/c1-7(21)17-9-3-4-10(18-8(2)22)11(5-9)19-16-14(25)13(24)15(26-16)12(23)6-20/h3-5,12-16,19-20,23-25H,6H2,1-2H3,(H,17,21)(H,18,22)/t12?,13-,14-,15-,16+/m1/s1 |
InChI Key |
FSQKTXGKIAMOHZ-ZOSGLXAKSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)N[C@@H]2[C@@H]([C@H]([C@H](O2)C(CO)O)O)O |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)NC2C(C(C(O2)C(CO)O)O)O |
Origin of Product |
United States |
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